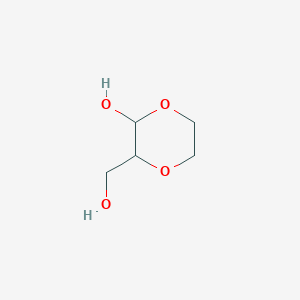
3-(Hydroxymethyl)-1,4-dioxan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethyl)-1,4-dioxan-2-ol is an organic compound characterized by a dioxane ring with a hydroxymethyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1,4-dioxan-2-ol typically involves the reaction of formaldehyde with a suitable dioxane precursor under controlled conditions. One common method is the hydroxymethylation of dioxane derivatives using formaldehyde in the presence of a catalyst . The reaction conditions often include moderate temperatures and specific pH levels to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxymethylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-(Hydroxymethyl)-1,4-dioxan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted dioxane derivatives.
科学的研究の応用
3-(Hydroxymethyl)-1,4-dioxan-2-ol has diverse applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-(Hydroxymethyl)-1,4-dioxan-2-ol involves its interaction with specific molecular targets, leading to various biochemical effects. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function . The compound’s unique structure allows it to modulate specific pathways, making it a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
Tris (hydroxymethyl)aminomethane: Known for its buffering properties in biochemical applications.
Hydroxymethylfurfural: A furan derivative with applications in the production of biofuels and chemicals.
Hydroxymethylated prodrugs: Used in pharmaceuticals for improved drug delivery and efficacy.
Uniqueness
3-(Hydroxymethyl)-1,4-dioxan-2-ol stands out due to its dioxane ring structure, which imparts unique chemical and physical properties.
特性
CAS番号 |
56886-08-9 |
|---|---|
分子式 |
C5H10O4 |
分子量 |
134.13 g/mol |
IUPAC名 |
3-(hydroxymethyl)-1,4-dioxan-2-ol |
InChI |
InChI=1S/C5H10O4/c6-3-4-5(7)9-2-1-8-4/h4-7H,1-3H2 |
InChIキー |
LVDCNWIRPQOBKU-UHFFFAOYSA-N |
正規SMILES |
C1COC(C(O1)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















